4-Carbamoyl-5-cyclopropoxypicolinic acid
Description
4-Carbamoyl-5-cyclopropoxypicolinic acid is a substituted picolinic acid derivative characterized by a carbamoyl (-CONH₂) group at the 4-position and a cyclopropoxy (-O-cyclopropyl) moiety at the 5-position of the pyridine ring. The cyclopropoxy group confers unique steric and electronic properties, while the carbamoyl group enhances hydrogen-bonding capabilities, influencing solubility and target binding .
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
4-carbamoyl-5-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c11-9(13)6-3-7(10(14)15)12-4-8(6)16-5-1-2-5/h3-5H,1-2H2,(H2,11,13)(H,14,15) |
InChI Key |
NSLYRVQOIXFSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Carbamoyl-5-cyclopropoxypicolinic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropylamine and picolinic acid derivatives. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
4-Carbamoyl-5-cyclopropoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Carbamoyl-5-cyclopropoxypicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its interactions with biological targets make it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. It is known to bind to certain enzymes and proteins, altering their structure and function. This binding can inhibit or activate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between 4-carbamoyl-5-cyclopropoxypicolinic acid and related picolinic/pyrimidine derivatives:
Functional Group Impact Analysis
- Carbamoyl (-CONH₂) vs. However, it may reduce metabolic stability relative to amino groups .
- Cyclopropoxy (-O-cyclopropyl) vs. Methoxy (-OCH₃) or Ethoxy (-OCH₂CH₃): The cyclopropoxy group increases steric bulk and lipophilicity, which may improve membrane permeability and resistance to oxidative metabolism compared to linear alkoxy chains .
Research Findings and Limitations
Metabolic Stability
Cyclopropane-containing compounds like 4-carbamoyl-5-cyclopropoxypicolinic acid exhibit prolonged half-lives in vitro compared to ethoxy or methoxy analogs, as the cyclopropane ring resists cytochrome P450-mediated oxidation .
Solubility Challenges
Despite its polar carbamoyl group, 4-carbamoyl-5-cyclopropoxypicolinic acid may exhibit lower aqueous solubility than 4-hydroxy-5-methoxypicolinic acid due to the hydrophobic cyclopropane moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
